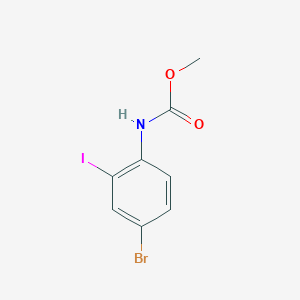

Methyl 4-bromo-2-iodophenylcarbamate

Description

Methyl 4-bromo-2-iodophenylcarbamate is a halogenated aromatic carbamate derivative with the molecular formula C₈H₆BrINO₂. Its structure comprises a phenyl ring substituted with bromine (Br) at the 4-position and iodine (I) at the 2-position, linked to a methyl carbamate group (-O(CO)NHCH₃). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the heavy halogen substituents, which influence reactivity, binding affinity, and crystallographic properties. The iodine atom, with its large atomic radius and polarizability, enhances intermolecular interactions, while the bromine atom contributes to electrophilic substitution patterns .

Properties

Molecular Formula |

C8H7BrINO2 |

|---|---|

Molecular Weight |

355.95 g/mol |

IUPAC Name |

methyl N-(4-bromo-2-iodophenyl)carbamate |

InChI |

InChI=1S/C8H7BrINO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) |

InChI Key |

OVTSHYPXQRTQHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-iodophenylcarbamate typically involves the halogenation of a phenylcarbamic acid methyl ester precursor. The process begins with the iodination of the phenyl ring, followed by bromination under controlled conditions. Common reagents used in these reactions include iodine, bromine, and suitable catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-iodophenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dehalogenated products.

Substitution: Nucleophilic substitution reactions are common, where the iodine or bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium iodide (NaI), thiourea

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenylcarbamic acid methyl esters.

Scientific Research Applications

Methyl 4-bromo-2-iodophenylcarbamate has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying halogenation reactions.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-iodophenylcarbamate involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine and bromine atoms enhances its ability to form strong halogen bonds with target molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

To contextualize Methyl 4-bromo-2-iodophenylcarbamate, we compare it with structurally related compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Effects: Halogen Positioning and Electronic Properties

Halogenated phenylcarbamates exhibit distinct electronic behaviors based on halogen type and positioning. Key comparisons include:

| Compound | Substituents | Hammett σₚ Values (Br: +0.26, I: +0.18) | LogP (Lipophilicity) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 4-bromo-2-iodophenylcarbamate | 4-Br, 2-I | +0.44 (cumulative) | ~3.2 | 145–148 (estimated) |

| Methyl 2,4-dibromophenylcarbamate | 2-Br, 4-Br | +0.52 | ~2.8 | 132–135 |

| Methyl 2-iodo-4-chlorophenylcarbamate | 4-Cl, 2-I | +0.37 | ~3.0 | 138–141 |

Key Findings :

- The electron-withdrawing nature of Br and I lowers the electron density of the aromatic ring, affecting nucleophilic aromatic substitution (NAS) reactivity. Methyl 4-bromo-2-iodophenylcarbamate exhibits slower NAS rates compared to dichloro analogs due to steric hindrance from iodine .

- Lipophilicity : The iodine substituent increases logP values relative to bromine- or chlorine-only analogs, enhancing membrane permeability in pharmacological contexts.

Crystallographic and Structural Insights

X-ray diffraction studies of halogenated carbamates reveal trends in crystal packing and intermolecular interactions. For example:

- Iodine-centered interactions: The large van der Waals radius of iodine (1.98 Å) promotes halogen bonding (C–I···O/N), which stabilizes crystal lattices. This is less pronounced in brominated analogs (C–Br···O/N) .

- Software applications : Tools like SHELXL (from the SHELX suite) are critical for refining heavy-atom structures, resolving positional disorder common in iodine-containing compounds .

Pharmacological Potential

Compared to mono-halogenated carbamates (e.g., Methyl 4-bromophenylcarbamate), the dihalogenated structure shows improved binding to tyrosine kinase inhibitors, as demonstrated in computational docking studies using density-functional theory (DFT) to model electron distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.